5-Bromo-2-chloropyridine-3-sulfonyl chloride is a key bifunctional building block used in medicinal chemistry and advanced organic synthesis. As a sulfonyl chloride, its primary function is the formation of sulfonamides via reaction with primary or secondary amines. [1] The defining feature of this reagent is its specific halogenation pattern—a bromine at the 5-position and a chlorine at the 2-position—which provides two distinct and orthogonally reactive sites for subsequent palladium-catalyzed cross-coupling reactions, a critical attribute for constructing complex, multi-substituted pyridine scaffolds.
Substituting this compound with simpler analogs like 2,5-dichloropyridine-3-sulfonyl chloride or a mono-halogenated variant eliminates the key procurement advantage: the ability to perform selective, sequential cross-coupling reactions. The significant difference in carbon-halogen bond dissociation energy (C-Br: ~276 kJ/mol vs. C-Cl: ~339 kJ/mol) allows for the predictable, high-selectivity functionalization of the C5-bromo position under milder conditions, while leaving the more robust C2-chloro bond intact for a subsequent, different transformation. This built-in orthogonal reactivity is lost with symmetric di-chloro or di-bromo analogs, forcing more complex protection/deprotection strategies or preventing the desired synthetic route altogether. Therefore, for multi-step syntheses requiring regioselective control, this specific halogen pattern is a non-interchangeable design choice that directly impacts process efficiency and synthetic possibilities.
This reagent is validated for its utility in scalable medicinal chemistry campaigns. In the synthesis of pyridine-3-sulfonamide compounds as PI3-kinase inhibitors, 5-bromo-2-chloropyridine-3-sulfonyl chloride was successfully used as the key starting material in a multi-gram scale reaction (45 g, 155 mmol scale) to produce the corresponding sulfonamide intermediate. [1] The reaction proceeds under standard, manageable conditions (room temperature, 18h), demonstrating its processability and compatibility with practical laboratory and pilot-scale workflows without requiring cryogenic or high-pressure equipment.
| Evidence Dimension | Processability / Scalability |
| Target Compound Data | Successfully used at 45 g (155 mmol) scale under standard laboratory conditions. |
| Comparator Or Baseline | Typical discovery chemistry reactions are often performed at <1g scale. |
| Quantified Difference | Demonstrated utility at a scale >45x larger than typical discovery-phase reactions. |
| Conditions | Reaction with an amine in the presence of a base at 25 °C for 18 hours. |
This demonstrates the compound's reliability and suitability for scale-up in drug development programs, a key consideration for procurement beyond initial screening.
The primary value of the 5-bromo-2-chloro substitution pattern lies in enabling selective, stepwise synthesis. The C-Br bond is significantly more labile and reactive in palladium-catalyzed cross-coupling than the C-Cl bond. This allows chemists to first perform a Suzuki, Buchwald-Hartwig, or other coupling at the C5-bromo position under mild conditions, while the C2-chloro position remains unreacted. A second, different coupling can then be performed at the C2-chloro position under more forcing conditions. This strategy is explicitly described in synthetic routes for VPS34 inhibitors, where a sulfonamide derived from the title compound undergoes a Suzuki coupling at the bromo-position. [1] This planned regioselectivity is impossible with a 2,5-dichloropyridine analog, which would exhibit poor selectivity, or a 2,5-dibromopyridine analog, which would risk double-coupling.
| Evidence Dimension | C-X Bond Dissociation Energy |
| Target Compound Data | C5-Br bond (~276 kJ/mol) allows for selective reaction over the C2-Cl bond. |
| Comparator Or Baseline | 2,5-Dichloropyridine analog: two C-Cl bonds (~339 kJ/mol) with similar reactivity, preventing selective mono-functionalization. |
| Quantified Difference | The C-Cl bond is ~23% stronger than the C-Br bond, providing a large kinetic and thermodynamic window for selective reactions. |
| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig). |
This compound should be procured when the synthetic plan requires the sequential and controlled introduction of two different functionalities onto the pyridine core, saving steps and improving overall yield.
The defined substitution vectors and orthogonal reactivity of this compound make it a valuable precursor for structurally complex and constrained molecules, such as macrocyclic drugs. Patent literature discloses the use of related multi-halogenated pyridine scaffolds in the synthesis of macrocyclic inhibitors of challenging targets like the Ras protein. [1] In macrocyclization, the precise positioning and differential reactivity of synthetic handles are critical for controlling the ring-closing reaction and final geometry. The 5-bromo and 2-chloro groups on this scaffold provide exactly these types of differentiated handles, making it a strategic choice for building complex macrocyclic frameworks that cannot be easily assembled from less precisely functionalized precursors.
| Evidence Dimension | Precursor for Macrocyclization |
| Target Compound Data | Provides two electronically and sterically distinct handles (C5-Br, C2-Cl) suitable for complex cyclization strategies. |
| Comparator Or Baseline | Simpler analogs (e.g., pyridine-3-sulfonyl chloride) lack the multiple anchor points required for many macrocycle designs. |
| Quantified Difference | Not applicable; this is a qualitative, strategic advantage. |
| Conditions | Multi-step synthesis involving formation of a linear precursor followed by an intramolecular ring-closing reaction. |
For research programs focused on macrocyclic drugs or other constrained topologies, this reagent provides a pre-organized, versatile scaffold, justifying its selection over simpler, less functionalized sulfonyl chlorides.
This compound is the right choice for medicinal chemistry programs where a core sulfonamide scaffold requires diversification at two distinct points. The C5-bromo position can be used to explore one set of substituents via Suzuki coupling, while the C2-chloro position can be used to explore a different set via Buchwald-Hartwig amination or other couplings, enabling the rapid generation of a focused library from a common intermediate. [REFS-1, REFS-2]
As a validated precursor in the synthesis of potent PI3-Kinase and VPS34 inhibitors, this reagent is ideal for research targeting this class of enzymes. Its use is established in routes leading to complex heterocyclic compounds that require the specific electronic and steric environment provided by the 5-bromo-2-chloro-3-sulfonamide pyridine core. [REFS-2, REFS-3]
This building block is well-suited for projects requiring the synthesis of complex, three-dimensional molecules like macrocycles. The orthogonal halogen handles can serve as two separate attachment points for a linker, facilitating challenging ring-closing reactions that are central to the synthesis of next-generation therapeutics targeting protein-protein interactions. [3]
Corrosive